![molecular formula C22H20N2O3S B2566290 7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105219-90-6](/img/structure/B2566290.png)
7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, which have been shown to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
Aplicaciones Científicas De Investigación
Antitumor and Antiproliferative Activities
The synthesis and evaluation of thieno[3,2-d]pyrimidin-4(3H)-one derivatives have demonstrated significant antitumor and antiproliferative activities. These compounds have been studied for their potential against various cancer cells, with some showing inhibitory effects on tumor growth. The investigation into these derivatives stems from their ability to interfere with cellular mechanisms critical for cancer cell survival and proliferation. For example, some derivatives have been found to inhibit dihydrofolate reductase, a key enzyme in the folate pathway, which is essential for DNA synthesis and cell division in cancer cells (Grivsky et al., 1980).
Antimicrobial and Antifungal Properties
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have also been synthesized to explore their antimicrobial and antifungal properties. Studies have shown that these compounds exhibit significant activity against various Gram-positive and Gram-negative bacteria, as well as against yeast-like fungi. This indicates their potential use in developing new antibiotics and antifungal agents. The structural modification of these molecules can lead to compounds with enhanced activity and lower toxicity, making them promising candidates for further drug development (Kahveci et al., 2020).
Kinase Inhibition for Therapeutic Applications
The structural analysis and synthesis of specific thieno[3,2-d]pyrimidin-4(3H)-one derivatives have shown their potential as inhibitors of certain kinases, such as CLK1 and DYRK1A. These kinases are involved in various cellular processes, including cell cycle regulation and neuronal development. Inhibitors targeting these kinases could have therapeutic applications in diseases where these enzymes are dysregulated, such as cancer and neurodegenerative disorders (Guillon et al., 2013).
Anti-HIV Activity
Research into thieno[3,2-d]pyrimidin-4(3H)-one derivatives has also extended into the field of antiviral therapy, with some compounds showing activity against the Human Immunodeficiency Virus (HIV). The design and synthesis of these molecules aim to discover new agents that can inhibit viral replication, offering potential new treatments for HIV/AIDS (Novikov et al., 2004).
Propiedades
IUPAC Name |
7-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-14-5-4-6-15(9-14)11-24-13-23-20-17(12-28-21(20)22(24)25)16-7-8-18(26-2)19(10-16)27-3/h4-10,12-13H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFQCQQBBCVUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

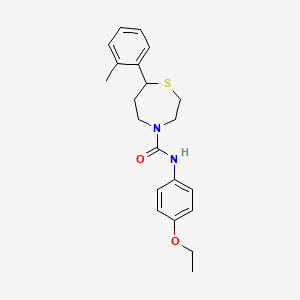
![4-[(6-bromo-4-oxo-2-phenacylsulfanylquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2566212.png)
![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2566213.png)
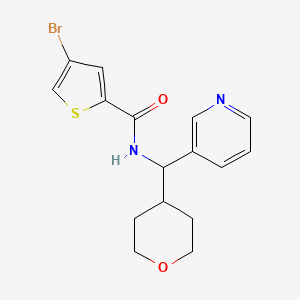
![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2566216.png)
![(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride](/img/structure/B2566217.png)

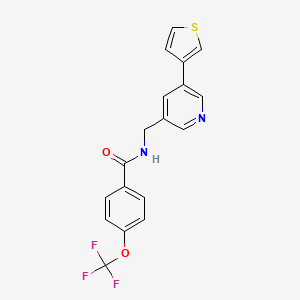
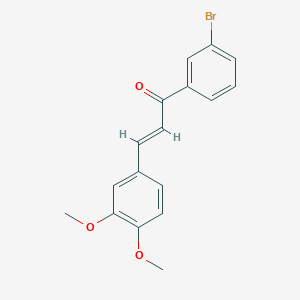
![1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2566223.png)
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2566227.png)
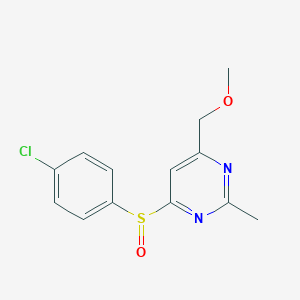
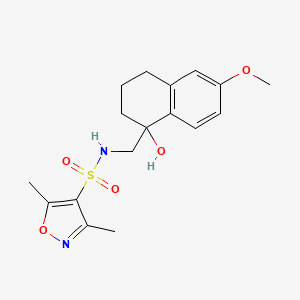
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2566230.png)